molecular formula C9H8ClF2NO2 B8112263 (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid

Cat. No.: B8112263
M. Wt: 235.61 g/mol
InChI Key: IFZQIOJLTTYTIK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid is a synthetic compound with a molecular formula of C9H9ClF2NO2 It is characterized by the presence of an amino group, a chloro group, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-chloro-2,3-difluorobenzene.

    Halogenation: The benzene ring undergoes halogenation to introduce the chloro and fluorine substituents.

    Formation of Propanoic Acid: The final step involves the formation of the propanoic acid moiety through a series of reactions including oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, while the chloro and fluorine atoms contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid: Lacks the (2S) stereochemistry.

    2-amino-3-(6-chloro-2-fluorophenyl)propanoic acid: Contains only one fluorine atom.

    2-amino-3-(6-chlorophenyl)propanoic acid: Lacks both fluorine atoms.

Uniqueness

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both chloro and fluorine substituents

Properties

IUPAC Name

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZQIOJLTTYTIK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1F)F)C[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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